molecular formula C9H13NO2 B1276383 (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol CAS No. 46032-98-8

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Cat. No. B1276383
CAS RN: 46032-98-8
M. Wt: 167.2 g/mol
InChI Key: JUCGVCVPNPBJIG-RKDXNWHRSA-N
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Description

The compound (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral molecule that has been studied for its potential in various synthetic applications. It is related to other compounds that have been resolved or synthesized for their biological activity or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has been explored in several studies. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved the optical resolution of a related diastereomer using (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as a resolving agent, achieving high optical purities . Another study synthesized the racemic form of 2-amino-1-phenyl-1-propanol by reductive amination of a hydroxy ketone precursor using ammonia and Raney nickel as a catalyst . Additionally, the ammonolysis of an epoxide derivative led to the formation of a related 1-phenyl-1-amino-2,3-propanediol compound .

Molecular Structure Analysis

The molecular structure of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol and its related compounds is characterized by the presence of both amino and hydroxyl functional groups attached to a chiral carbon framework. The stereochemistry of these compounds is crucial for their biological activity and their role in synthesis. For example, the active isomer of a glucocerebroside synthetase inhibitor was identified as the D-threo (1S,2R) isomer, and its structure was supported by 13C NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol and its analogs has been explored in the context of tautomeric equilibria. In one study, reactions with aromatic aldehydes led to the formation of five-component ring-chain tautomeric mixtures, demonstrating the dynamic behavior of these compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility play a significant role in the resolution and characterization of these compounds. For instance, the benzylammonium salt of a related diastereomer was found to exist as a conglomerate at room temperature, which facilitated its optical resolution by preferential crystallization . The melting point and solubility, along with infrared spectroscopy, were used to examine the racemic structures of various salts for the purpose of optical resolution .

Scientific Research Applications

Synthetic Studies and Chemical Properties

  • Ammonolysis and Derivative Synthesis : Suami, Tetsuo, et al. (1956) reported on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to obtain 1-Phenyl-1-amino-2, 3-propanediol. They described several derivatives of this compound, contributing to the understanding of its chemical properties and potential applications in synthetic chemistry (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

  • Tautomeric Mixtures in Reactions : Martinek, T., et al. (1998) explored the reactions of (1R, 2S)- and (1S, 2S)-2-amino-1-phenyl-1,3-propanediol with aromatic aldehydes, leading to five-component ring-chain tautomeric mixtures. These findings have implications for the compound's use in complex organic syntheses (Martinek, T., Lázár, L., Fülöp, F., & Riddell, F., 1998).

Biomedical and Pharmaceutical Applications

  • Enzymatic Reactions : Martins, Rodrigo S., et al. (2011) investigated the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol by various microorganisms, including baker's yeast. Their research provides insights into potential biomedical applications and the use of this compound in enzymatic processes (Martins, Rodrigo S., et al., 2011).

Advanced Materials and Industrial Applications

  • 1,3-Propanediol Production : Yang, Miaomiao, et al. (2018) discussed the use of genetically engineered strains for efficient biosynthesis of 1,3-Propanediol from glycerol. Their findings indicate the potential for industrial applications of this compound in the production of valuable materials (Yang, Miaomiao, et al., 2018).

properties

IUPAC Name

(1R,2R)-2-amino-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGVCVPNPBJIG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

CAS RN

46032-98-8
Record name (1R,2R)-2-Amino-1-phenyl-1,3-propanediol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-phenyl-1,3-propanediol, threo-(-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
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Record name 2-AMINO-1-PHENYL-1,3-PROPANEDIOL, THREO-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of (1R,2R)-2-amino-1-phenylpropane-1,3-diol in organic synthesis?

A1: (1R,2R)-2-amino-1-phenylpropane-1,3-diol serves as a key starting material for synthesizing various chiral compounds. It is particularly useful in the following applications:

  • Synthesis of chiral oxazaborolidines: This compound acts as a precursor for chiral oxazaborolidines, which function as catalysts in the enantioselective reduction of aromatic ketones to chiral secondary alcohols. []
  • Synthesis of modified nucleosides: Researchers have utilized (1R,2R)-2-amino-1-phenylpropane-1,3-diol to create a fluorine-substituted puromycin derivative. This derivative helps investigate the mechanism of ribosome-catalyzed peptide bond formation. []
  • Synthesis of (S,S)-reboxetine: This compound serves as a starting point in two distinct synthetic routes for producing (S,S)-reboxetine, a norepinephrine reuptake inhibitor. One approach uses it to construct the core structure through rearrangement reactions, while another utilizes it to introduce specific substituents. []

Q2: Can you explain the stereospecific rearrangement of (1R,2R)-2-amino-1-phenylpropane-1,3-diol derivatives?

A2: Researchers observed that linear β-amino alcohols derived from (1R,2R)-2-amino-1-phenylpropane-1,3-diol undergo a stereospecific rearrangement in the presence of trifluoroacetic anhydride and triethylamine. [] This reaction proceeds through an aziridinium intermediate, resulting in the formation of specific stereoisomers of the rearranged product. This approach is particularly valuable for synthesizing molecules with defined stereochemistry, which is crucial for their biological activity.

Q3: How is (1R,2R)-2-amino-1-phenylpropane-1,3-diol used in analytical chemistry?

A3: (1R,2R)-2-amino-1-phenylpropane-1,3-diol has been successfully used as an internal standard in the chiral separation and determination of alprenolol enantiomers by capillary electrophoresis. [] Its inclusion allows for accurate quantification of alprenolol enantiomers in complex mixtures, such as rat serum.

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